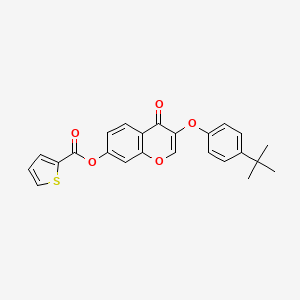![molecular formula C27H23ClN4O4S B11636109 6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636109.png)
6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({2-[(4-clorofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(furan-2-il)-N-(2-metoxifenil)-2-metil-1,4-dihidropiridina-3-carboxamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta una estructura única que incluye un anillo de dihidropiridina, un grupo ciano y múltiples anillos aromáticos, lo que lo convierte en un objeto de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-({2-[(4-clorofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(furan-2-il)-N-(2-metoxifenil)-2-metil-1,4-dihidropiridina-3-carboxamida típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común incluye:
Formación del anillo de dihidropiridina: Este paso a menudo involucra una síntesis de dihidropiridina de Hantzsch, donde un aldehído, un β-cetoéster y amoníaco o una amina se hacen reaccionar en condiciones ácidas o básicas.
Introducción del grupo ciano: El grupo ciano se puede introducir mediante una reacción de sustitución nucleófila utilizando un agente cianante adecuado.
Unión del anillo de furano: Esto se puede lograr a través de una reacción de acoplamiento, como un acoplamiento de Suzuki o Heck, utilizando un reactivo que contiene furano.
Formación del enlace amida: El grupo ácido carboxílico en el anillo de dihidropiridina se puede convertir en una amida utilizando reactivos como carbodiimidas en presencia de una amina.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de las reacciones a procesos por lotes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El anillo de dihidropiridina puede sufrir oxidación para formar derivados de piridina.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: Las reacciones de sustitución aromática pueden ocurrir en los anillos de fenilo y furano.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, agentes nitrantes.
Productos principales
Oxidación: Derivados de piridina.
Reducción: Derivados de amina.
Sustitución: Compuestos aromáticos halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo hace valioso en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se puede estudiar por su potencial como molécula bioactiva. Sus características estructurales sugieren que podría interactuar con objetivos biológicos, convirtiéndolo en un candidato para el descubrimiento de fármacos.
Medicina
En medicina, el compuesto podría explorarse por sus propiedades farmacológicas. La presencia del anillo de dihidropiridina sugiere posibles aplicaciones cardiovasculares, similares a otros derivados de dihidropiridina utilizados como bloqueadores de los canales de calcio.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros productos químicos valiosos.
Mecanismo De Acción
El mecanismo de acción de 6-({2-[(4-clorofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(furan-2-il)-N-(2-metoxifenil)-2-metil-1,4-dihidropiridina-3-carboxamida dependería de su aplicación específica. En un contexto farmacológico, podría interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El anillo de dihidropiridina podría facilitar la unión a los canales de calcio, mientras que los anillos aromáticos podrían interactuar con los bolsillos hidrofóbicos en las proteínas.
Comparación Con Compuestos Similares
Compuestos similares
Nifedipina: Un bloqueador de los canales de calcio de dihidropiridina utilizado en el tratamiento de la hipertensión.
Amlodipina: Otro derivado de dihidropiridina con aplicaciones similares.
Nicardipina: Utilizada por sus efectos vasodilatadores en las enfermedades cardiovasculares.
Singularidad
Lo que diferencia a 6-({2-[(4-clorofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(furan-2-il)-N-(2-metoxifenil)-2-metil-1,4-dihidropiridina-3-carboxamida es su combinación de grupos funcionales, lo que podría conferir actividades biológicas y reactividad química únicas. La presencia del anillo de furano y el grupo ciano, en particular, podrían ofrecer ventajas distintas en términos de afinidad de unión y selectividad para los objetivos biológicos.
Propiedades
Fórmula molecular |
C27H23ClN4O4S |
|---|---|
Peso molecular |
535.0 g/mol |
Nombre IUPAC |
6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C27H23ClN4O4S/c1-16-24(26(34)32-20-6-3-4-7-21(20)35-2)25(22-8-5-13-36-22)19(14-29)27(30-16)37-15-23(33)31-18-11-9-17(28)10-12-18/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34) |
Clave InChI |
GKYXPXJYLMYYEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)Cl)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B11636028.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)
![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)

![(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide](/img/structure/B11636096.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11636111.png)

